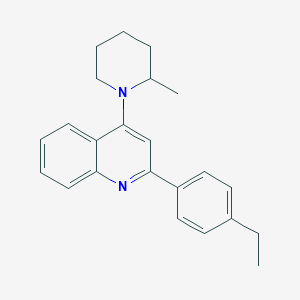

2-(4-Ethylphenyl)-4-(2-methyl-1-piperidinyl)quinoline

Description

Properties

CAS No. |

853328-32-2 |

|---|---|

Molecular Formula |

C23H26N2 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-(4-ethylphenyl)-4-(2-methylpiperidin-1-yl)quinoline |

InChI |

InChI=1S/C23H26N2/c1-3-18-11-13-19(14-12-18)22-16-23(25-15-7-6-8-17(25)2)20-9-4-5-10-21(20)24-22/h4-5,9-14,16-17H,3,6-8,15H2,1-2H3 |

InChI Key |

KELGJPBOCITEGF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4C |

Origin of Product |

United States |

Biological Activity

2-(4-Ethylphenyl)-4-(2-methyl-1-piperidinyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential roles in treating various diseases, including cancer and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor by binding to the active or allosteric sites of enzymes, thereby preventing substrate binding and inhibiting catalytic activity. Additionally, it can modulate receptor activity, acting as either an agonist or antagonist, which influences downstream signaling pathways .

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound has the potential to inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The compound's efficacy is linked to its ability to induce apoptosis and inhibit cell cycle progression through various molecular pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies utilizing disc diffusion methods have demonstrated that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents .

Neurological Effects

Notably, this compound acts as a partial agonist at benzodiazepine receptors. This interaction suggests potential applications in treating anxiety disorders and other neurological conditions. The compound's modulation of GABAergic activity may contribute to its anxiolytic effects .

Case Studies and Research Findings

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown potential in binding to various molecular targets involved in cancer progression. Research indicates that modifications in the quinoline structure can significantly enhance its efficacy against different cancer cell lines .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that quinoline derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

3. Neurological Effects

Preliminary studies indicate that the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems suggests a role in modulating cognitive functions .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : Piperidinyl groups at C2 (e.g., ) show higher antibacterial activity than those at C4, likely due to better alignment with DHFR’s active site.

Hydrophobic Groups Enhance Binding : Ethyl and tert-butyl groups at C2 improve interactions with hydrophobic enzyme pockets but may compromise solubility .

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction is a classical method for constructing quinoline cores via cyclocondensation of 2-aminobenzaldehydes with ketones. Recent adaptations using poly(phosphoric acid) (PPA) as a catalyst under solvent-free conditions have improved yields and reduced reaction times . For 2-(4-ethylphenyl)-4-(2-methyl-1-piperidinyl)quinoline, this approach would involve:

Reaction Scheme

-

Condensation of 2-aminoacetophenone with 4-ethylbenzaldehyde in PPA at 90°C.

-

Subsequent functionalization at the 4-position via nucleophilic substitution with 2-methylpiperidine.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Poly(phosphoric acid) |

| Temperature | 90°C |

| Time | 1–2 hours |

| Solvent | Solvent-free |

| Yield (quinoline core) | 75–85% |

Key advantages include regioselectivity at the 2- and 4-positions , though introducing the 2-methylpiperidinyl group may require additional steps.

Pfitzinger Reaction for Carboxylic Acid Intermediates

The Pfitzinger reaction, which converts isatin derivatives to quinoline-4-carboxylic acids, has been adapted for substituted quinolines . A plausible route involves:

Stepwise Synthesis

-

Pfitzinger Step : React isatin with 4-ethylacetophenone in ethanol under basic conditions to form 2-(4-ethylphenyl)quinoline-4-carboxylic acid .

-

Decarboxylation : Convert the carboxylic acid to a reactive intermediate (e.g., acid chloride).

-

Amide Formation : Couple with 2-methylpiperidine using DCC/HOBt or similar reagents.

Challenges

-

Decarboxylation requires harsh conditions (e.g., PPA at 120°C) .

-

Steric hindrance from the 4-ethylphenyl group may reduce coupling efficiency .

Ullman-Type Coupling for Direct Functionalization

| Component | Specification |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Base | Cs2CO3 |

| Solvent | DMF, 110°C |

| Time | 24 hours |

| Yield | 60–70% |

This method avoids multi-step functionalization but struggles with electron-deficient aryl halides .

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

For late-stage diversification, Suzuki coupling can install the 4-ethylphenyl group after constructing the piperidinyl-quinoline core .

Representative Protocol

-

Synthesize 4-bromo-2-(2-methylpiperidin-1-yl)quinoline via nucleophilic aromatic substitution.

-

Couple with 4-ethylphenylboronic acid under Pd(PPh3)4 catalysis.

Data Table

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| 4-Ethylphenyl-B(OH)2 | Pd(PPh3)4 | 82 |

| 4-Ethylphenyl-Bpin | PdCl2(dppf) | 78 |

Side products (e.g., homo-coupled biphenyls) may form if stoichiometry is imbalanced .

One-Pot Tandem Reactions

Modern approaches combine cyclization and functionalization in a single pot. A solvent-free method using Eaton’s reagent (P2O5/MeSO3H) achieves:

-

Cyclocondensation of 2-aminobenzophenone derivatives with diketones.

-

In situ alkylation with 2-methylpiperidine.

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Friedländer | 75–85 | >90 | Requires post-functionalization |

| Pfitzinger | 60–70 | 85–90 | Harsh decarboxylation |

| Ullman Coupling | 60–70 | 80–85 | Limited substrate scope |

| Suzuki Coupling | 75–82 | >95 | Costly catalysts |

| One-Pot Tandem | 65–75 | 88–92 | Optimization complexity |

Industrial-Scale Considerations

Patents highlight challenges in minimizing dimerization during piperidine coupling . For example, using DMF as a solvent with NaI/K2CO3 at 80°C reduces dimer impurities to <0.5% . Purification via silica gel chromatography (CH2Cl2:MeOH = 100:3) ensures >99% purity .

Q & A

Q. What are the key considerations for multi-step synthesis of quinoline-based compounds?

- Methodological Answer :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amines to prevent unwanted side reactions .

- Intermediate Monitoring : TLC or inline IR tracks reaction progress.

- Scalability : Optimize solvent volumes (e.g., <5 mL/mmol) and catalyst loading (e.g., 1–5 mol% Pd for cross-couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.